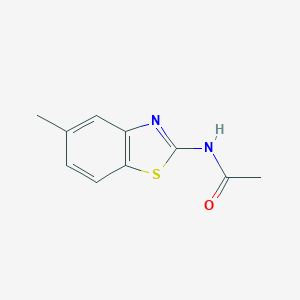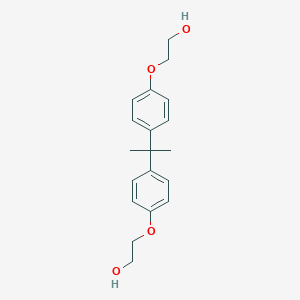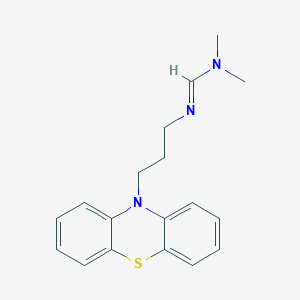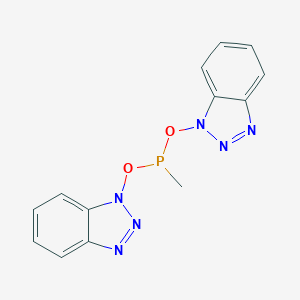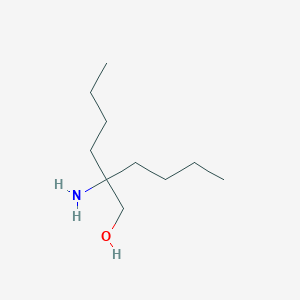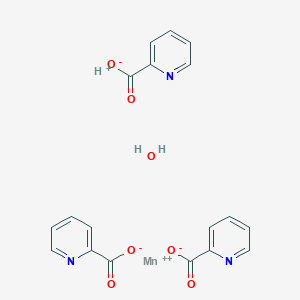![molecular formula C10H18O B024594 (1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol CAS No. 19889-95-3](/img/structure/B24594.png)
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, commonly known as menthol, is a natural organic compound with a characteristic minty odor and flavor. Menthol is widely used in various products, including food, cosmetics, and pharmaceuticals. In recent years, menthol has gained increasing attention in scientific research due to its potential health benefits and therapeutic applications.
Mécanisme D'action
The mechanism of action of menthol is not fully understood, but it is believed to involve the activation of cold receptors in the skin and mucous membranes. This activation leads to a cooling and numbing sensation, which can provide relief from pain and itching.
Biochemical and Physiological Effects:
Menthol has been shown to affect various biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the immune response. Menthol has also been shown to have a vasodilatory effect, which can improve blood flow and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Menthol has several advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to handle. However, menthol can also have variable effects depending on the concentration used and the experimental conditions. In addition, menthol can interfere with the activity of certain enzymes and proteins, which can affect the interpretation of results.
Orientations Futures
There are several potential future directions for research on menthol. One area of interest is the development of menthol-based therapies for respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Another area of research is the use of menthol as a natural preservative in food and cosmetic products. Additionally, there is a growing interest in the use of menthol as a potential treatment for inflammatory bowel disease.
Méthodes De Synthèse
Menthol can be obtained from natural sources, such as peppermint and spearmint, or can be synthesized chemically. The chemical synthesis of menthol involves the reaction of myrcene with formaldehyde, followed by hydrogenation and dehydration.
Applications De Recherche Scientifique
Menthol has been extensively studied for its various biological activities and therapeutic applications. It has been found to possess antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. Menthol has also been shown to have a positive effect on the respiratory system, including relieving cough and congestion.
Propriétés
Numéro CAS |
19889-95-3 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m0/s1 |
Clé InChI |
REPVLJRCJUVQFA-RBXMUDONSA-N |
SMILES isomérique |
C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1O |
SMILES |
CC1C2CC(C2(C)C)CC1O |
SMILES canonique |
CC1C2CC(C2(C)C)CC1O |
Autres numéros CAS |
19889-95-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



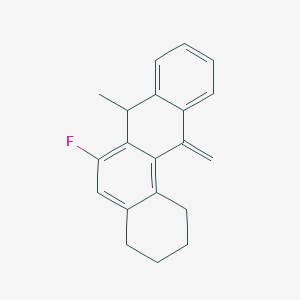
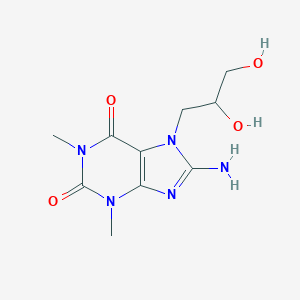
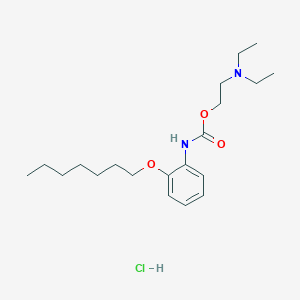
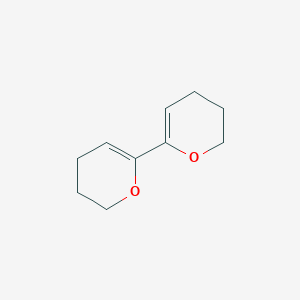
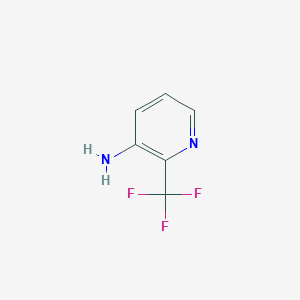
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
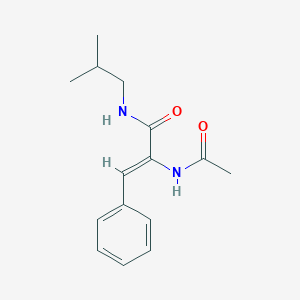
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
